(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Chiral Building Block Diastereomeric Purity Protease Inhibitor Design

(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride (CAS 1049754-26-8), also catalogued as (R)-γ-(4-Pyridinylmethyl)-L-proline 2HCl, is a chiral, non-proteinogenic amino acid derivative belonging to the 4-substituted L-proline family. The compound features a pyrrolidine ring with defined (2S,4R) stereochemistry, a carboxylic acid at the 2-position, and a pyridin-4-ylmethyl substituent at the 4-position in a trans configuration, supplied as the dihydrochloride salt.

Molecular Formula C11H16Cl2N2O2
Molecular Weight 279.16
CAS No. 1049754-26-8
Cat. No. B2462097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
CAS1049754-26-8
Molecular FormulaC11H16Cl2N2O2
Molecular Weight279.16
Structural Identifiers
SMILESC1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1
InChIKeyDGQLOPMGCQRXTK-NKRBYZSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride (CAS 1049754-26-8) as a Chiral Proline Scaffold


(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride (CAS 1049754-26-8), also catalogued as (R)-γ-(4-Pyridinylmethyl)-L-proline 2HCl, is a chiral, non-proteinogenic amino acid derivative belonging to the 4-substituted L-proline family [1]. The compound features a pyrrolidine ring with defined (2S,4R) stereochemistry, a carboxylic acid at the 2-position, and a pyridin-4-ylmethyl substituent at the 4-position in a trans configuration, supplied as the dihydrochloride salt . It is primarily utilized as a synthetic building block or intermediate in medicinal chemistry programs targeting proteases, chiral catalysis, and neurological disorders .

Critical Procurement Risks of Substituting (2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride with Alternative Proline Derivatives


Generic substitution within the 4-substituted proline class is not feasible because the combination of (i) absolute (2S,4R) stereochemistry, (ii) the pyridin-4-ylmethyl substituent at the 4-position, and (iii) the dihydrochloride salt form collectively governs chiral recognition, target binding geometry, and physicochemical handling properties [1]. The Boc-protected analog (CAS 959581-01-2) requires an additional deprotection step and differs in solubility, while the free base (CAS 1049984-09-9) lacks the enhanced aqueous solubility conferred by the dihydrochloride salt . The (2S,4S) diastereomer or 4-allyl analogs (e.g., CAS 1049755-14-7) present altered spatial orientation of the side chain, which can disrupt key interactions in protease active sites or chiral catalytic cycles .

Quantitative Differentiation Evidence for (2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride Against Closest Analogs


Stereochemical Fidelity: Defined (2S,4R) Configuration Versus (2S,4S) Diastereomer

The target compound possesses a defined (2S,4R) absolute configuration, corresponding to an L-proline backbone with a trans 4-substituent. This stereochemistry is confirmed by a specific optical rotation of [α]D²⁵ = -17 ± 2° (c=1, DMF) for the free base, as reported in vendor specifications . In contrast, the (2S,4S) diastereomer (CAS not identified in this search) or the 4-allyl analog (R)-γ-Allyl-L-proline·HCl (CAS 1049755-14-7) presents a different spatial orientation that alters binding geometry in protease active sites . The pyridine nitrogen at the 4-substituent enables specific hydrogen-bonding and π-π stacking interactions distinct from alkyl or allyl chains [1].

Chiral Building Block Diastereomeric Purity Protease Inhibitor Design

Salt Form Advantage: Dihydrochloride Salt Versus Free Base for Aqueous Solubility and Handling

The dihydrochloride salt (CAS 1049754-26-8, MW 279.16 g/mol) is specifically noted by vendors to enhance solubility, facilitating its use in aqueous-based experimental setups . Its melting point is reported as 195–201 °C, and the solid is a tan to brown powder stored at 2–8 °C . The corresponding free base (CAS 1049984-09-9, MW 206.24 g/mol) has a predicted boiling point of 411.8 ± 40.0 °C at 760 mmHg and a flash point of 202.8 ± 27.3 °C, indicating fundamentally different physical properties and handling requirements .

Salt Selection Aqueous Solubility Solid-State Handling

Protection State: Unprotected Amino Acid Versus Boc-Protected Precursor (CAS 959581-01-2)

The target compound (1049754-26-8) is the unprotected amino acid dihydrochloride salt, ready for direct incorporation into peptide coupling or reductive amination sequences. The Boc-protected analog (2S,4R)-1-(tert-butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid (CAS 959581-01-2, MW 306.36 g/mol) requires an additional deprotection step (e.g., TFA or HCl/dioxane) to liberate the free amine, adding one synthetic step and potentially introducing impurities . Patents describing Factor XIIa inhibitors, such as WO2019186164A1, cite the Boc-protected form as an intermediate, indicating that the free amino acid is the desired coupling partner in final inhibitor assembly [1].

Synthetic Intermediate Boc Deprotection Step Economy

Target Engagement Potential: Pyridin-4-ylmethyl Substituent Enables Interaction with Coagulation Factor XIIa and cGAS

Proline derivatives bearing a pyridin-4-ylmethyl substituent at the 4-position have been explicitly explored as scaffolds for Factor XIIa inhibitors (WO2019186164A1) and cGAS inhibitors (WO2023022912A1) [1][2]. The pyridine nitrogen is proposed to engage in hydrogen-bonding with catalytic residues or to participate in π-stacking within the S1 pocket of serine proteases [3]. While direct IC₅₀ or Ki values for the free amino acid itself are not available in the retrieved literature, the compound's presence as a key intermediate in these patent families establishes its relevance for programs targeting these enzymes.

Factor XIIa Inhibitor cGAS Inhibitor Protease Targeting

Procurement-Ready Application Scenarios for (2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride


Direct Incorporation into Factor XIIa Inhibitor Lead Optimization

For medicinal chemistry teams pursuing anticoagulant discovery with reduced bleeding risk, this compound serves as the unprotected amino acid building block for constructing P2/P3 proline mimetics targeting Factor XIIa [1]. The compound's ready-to-couple dihydrochloride salt eliminates Boc deprotection, accelerating SAR exploration by one synthetic step per analog. Procurement of the (2S,4R) stereoisomer with ≥98% purity ensures diastereomeric integrity critical for reproducible IC₅₀ determinations.

Chiral Catalyst Development Using Pyridinyl-Proline Scaffolds

The pyridin-4-ylmethyl substituent has been investigated in N-(4-pyridinyl)-L-proline derivatives as chiral nucleophilic catalysts for acylative kinetic resolution of racemic alcohols, with reported selectivity factors of 8.1–11 at ambient temperature [2]. The dihydrochloride salt provides the free amine for facile N-derivatization into DMAP-like or N-acylpyridinium catalyst systems, offering a stereochemically defined scaffold distinct from simple 4-hydroxyproline derivatives.

Synthesis of cGAS Inhibitor Building Blocks for Autoimmune Disease Programs

Boehringer Ingelheim's patent family (WO2023022912A1) describes proline derivatives featuring this scaffold as cGAS inhibitors for autoimmune and inflammatory indications [3]. The free amino acid dihydrochloride enables direct diversification at the pyrrolidine nitrogen and carboxylic acid, supporting library synthesis without additional protecting group manipulation.

Biochemical Probe Design for Prolyl Oligopeptidase (POP) Structure-Activity Studies

Research on pyridine-modified proline inhibitors of prolyl oligopeptidase has demonstrated that introduction of a pyridine group at the proline 4-position modulates enzyme-inhibitor interactions [4]. The defined (2S,4R) stereochemistry and pyridinyl hydrogen-bonding capacity of this compound make it a suitable scaffold for designing POP probes with altered selectivity profiles relative to unsubstituted L-proline.

Quote Request

Request a Quote for (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.